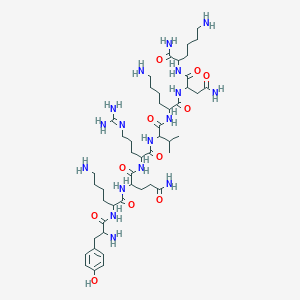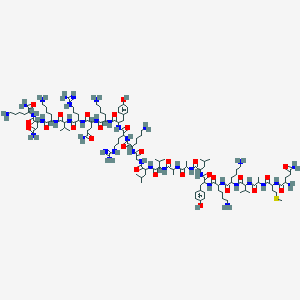
372146-18-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the registry number 372146-18-4 is known as IKK gamma NBD Inhibitory Peptide. This compound is a highly specific inhibitor of the nuclear factor kappa B pathway. It acts by disrupting the interaction between the IKK gamma NEMO-binding domain and IKK alpha and IKK beta, thus blocking tumor necrosis factor alpha-induced nuclear factor kappa B activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
IKK gamma NBD Inhibitory Peptide is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where the Fmoc group protects the amino terminus of the amino acids during the coupling reactions .
Industrial Production Methods
Industrial production of IKK gamma NBD Inhibitory Peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is then purified using high-performance liquid chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
IKK gamma NBD Inhibitory Peptide primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) are commonly used for peptide bond formation.
Deprotection Reagents: Piperidine is used to remove the Fmoc protecting group during synthesis.
Major Products
The major product of the synthesis is the IKK gamma NBD Inhibitory Peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .
Scientific Research Applications
IKK gamma NBD Inhibitory Peptide has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the nuclear factor kappa B signaling pathway.
Biology: Investigates the role of nuclear factor kappa B in cellular processes such as inflammation and immune response.
Medicine: Explores potential therapeutic applications in diseases where nuclear factor kappa B is implicated, such as cancer and inflammatory diseases.
Industry: Utilized in the development of new drugs targeting the nuclear factor kappa B pathway
Mechanism of Action
IKK gamma NBD Inhibitory Peptide exerts its effects by binding to the NEMO-binding domain of IKK gamma. This binding prevents the interaction of IKK gamma with IKK alpha and IKK beta, thereby inhibiting the activation of the nuclear factor kappa B pathway. This inhibition leads to a reduction in the expression of genes involved in inflammation and cell survival .
Comparison with Similar Compounds
Similar Compounds
IKK gamma NBD Inhibitory Peptide acetate: Similar in structure and function, but with an acetate modification.
Diallyl disulfide: Inhibits nuclear factor kappa B activation but through a different mechanism.
Indole-3-carbinol: A natural product that inhibits nuclear factor kappa B activation.
Uniqueness
IKK gamma NBD Inhibitory Peptide is unique due to its high specificity for the NEMO-binding domain of IKK gamma. This specificity allows for targeted inhibition of the nuclear factor kappa B pathway, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
372146-18-4 |
|---|---|
Molecular Formula |
C₁₇₀H₂₅₉N₄₉O₄₂S₁ |
Molecular Weight |
3693.30 |
sequence |
One Letter Code: DRQIKIWFQNRRMKWKKTALDWSWLQTE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)
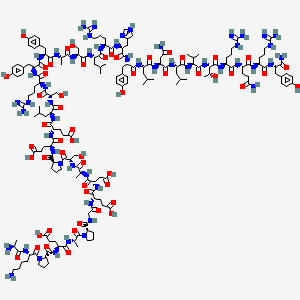
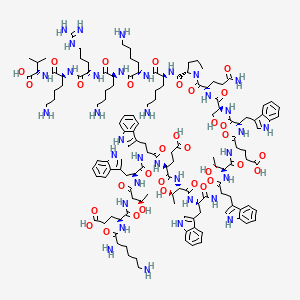
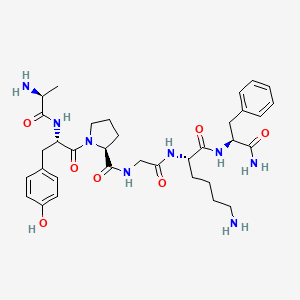
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)
